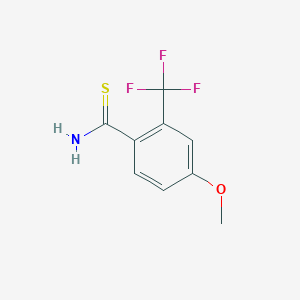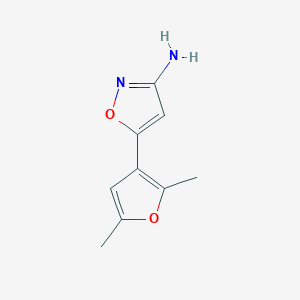
2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid is a chemical compound with the molecular formula C9H10ClNO4S. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a sulfonamide group attached to a benzene ring, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid typically involves the reaction of 3-chlorobenzenesulfonyl chloride with n-methylamine, followed by the addition of chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: Reaction of 3-chlorobenzenesulfonyl chloride with n-methylamine in the presence of a base such as triethylamine.
Step 2: Addition of chloroacetic acid to the reaction mixture, followed by heating to promote the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(n-Methyl3-bromobenzenesulfonamido)acetic acid: Similar structure but with a bromine atom instead of chlorine.
2-(n-Methyl3-fluorobenzenesulfonamido)acetic acid: Similar structure but with a fluorine atom instead of chlorine.
2-(n-Methyl3-iodobenzenesulfonamido)acetic acid: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H10ClNO4S |
|---|---|
Poids moléculaire |
263.70 g/mol |
Nom IUPAC |
2-[(3-chlorophenyl)sulfonyl-methylamino]acetic acid |
InChI |
InChI=1S/C9H10ClNO4S/c1-11(6-9(12)13)16(14,15)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,12,13) |
Clé InChI |
PEHSRJBDAYMGIB-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)O)S(=O)(=O)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



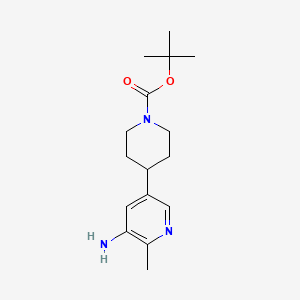
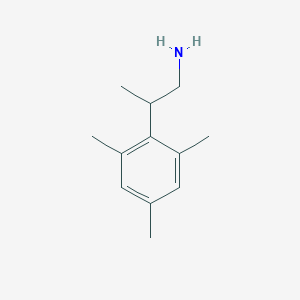

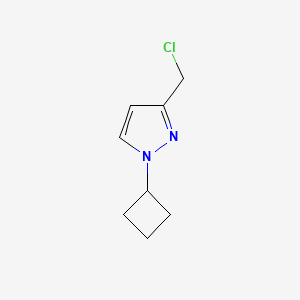
![6-Oxaspiro[3.5]nonan-5-one](/img/structure/B13595452.png)

![2-[4-(Trifluoromethoxy)phenyl]ethanethioamide](/img/structure/B13595468.png)


